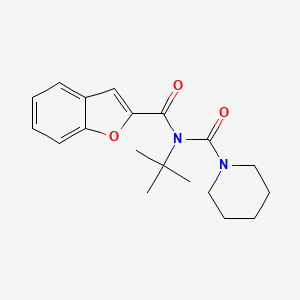

N-(benzofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. It is a synthetic analogue of the natural compound, cocaine, and has been found to exhibit similar effects on the central nervous system.

Scientific Research Applications

Synthesis and Properties of Ortho-linked Polyamides

Ortho-linked polyamides have been synthesized from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibit flexibility, solubility in polar solvents, and form transparent, flexible films. They demonstrate high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C. This research showcases the potential of ortho-linked polyamides in various applications due to their physical and chemical properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Disposition and Metabolism of Orexin Receptor Antagonist

The study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, in humans revealed its elimination is primarily via feces, with urinary excretion accounting for a minor portion. The drug undergoes extensive metabolism, highlighting the significance of understanding metabolic pathways and the role of benzofuran derivatives in drug development (C. Renzulli, M. Nash, M. Wright, et al., 2011).

Enhancing Reductive Cleavage of Aromatic Carboxamides

The reductive cleavage of aromatic and heteroaromatic N-benzyl carboxamides has been enhanced, showcasing the potential of using tert-butyl acylcarbamates for the regiospecific cleavage of C(O)-N bonds. This study contributes to synthetic organic chemistry by providing a method for the efficient preparation of Boc-protected (benzyl)amines, highlighting the versatility of carboxamide derivatives in chemical synthesis (U. Ragnarsson, L. Grehn, H. Maia, L. S. Monteiro, 2001).

Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized and evaluated for anti-acetylcholinesterase activity demonstrates the potential therapeutic applications of benzofuran-2-carboxamide derivatives. Substitution at specific positions significantly increases activity, indicating the importance of structural modifications in developing more effective drugs (H. Sugimoto, Y. Tsuchiya, H. Sugumi, et al., 1990).

Synthesis of Bicyclic Carbamates as Sedum Alkaloid Derivatives

The synthesis of N-Boc-protected piperidin-2-yl phosphine oxide, leading to tert-butyl 2-(2′-alkenylidene)piperidine-1-carboxylates, and further intramolecular cyclization to form new 3-alkyl-4,6,7,8-tetrahydro-3H-pyrido[1,2-c][1,3]oxazin-1-ones, opens up pathways for the development of new chemical entities. This research highlights the potential of benzofuran-2-carboxamide derivatives in the synthesis of complex molecules with potential pharmacological activities (Z. Szakonyi, M. D’hooghe, I. Kanizsai, et al., 2005).

properties

IUPAC Name |

N-(1-benzofuran-2-carbonyl)-N-tert-butylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)21(18(23)20-11-7-4-8-12-20)17(22)16-13-14-9-5-6-10-15(14)24-16/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBLQMJYPQNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC2=CC=CC=C2O1)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2893221.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)

![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)

![N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2893231.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2893236.png)

![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)

![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2893238.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)